molecular formula C24H21IN2O5 B11550352 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11550352
M. Wt: 544.3 g/mol
InChI Key: ZNNIJGSTGWSBFB-VULFUBBASA-N
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Description

2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, methylphenoxy, acetamido, and iodobenzoate groups. Its molecular formula is C17H17NO4, and it is known for its potential use in chemical synthesis and research .

Preparation Methods

The synthesis of 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves several steps. One common method includes the reaction of 2-methoxy-4-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl acetate with 2-iodobenzoic acid under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE include:

Properties

Molecular Formula

C24H21IN2O5

Molecular Weight

544.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C24H21IN2O5/c1-16-7-3-6-10-20(16)31-15-23(28)27-26-14-17-11-12-21(22(13-17)30-2)32-24(29)18-8-4-5-9-19(18)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

ZNNIJGSTGWSBFB-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC

Origin of Product

United States

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